tert-butyl 3-ethyl-3-formylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl 3-ethyl-3-formylmorpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an ethyl group, a formyl group, and a carboxylate group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-3-formylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and formylating agents. One common method includes the use of tert-butyl acetate and ethyl bromide in the presence of a base to introduce the tert-butyl and ethyl groups, followed by formylation using formic acid or formyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-ethyl-3-formylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: tert-Butyl 3-ethyl-3-carboxylmorpholine-4-carboxylate.
Reduction: tert-Butyl 3-ethyl-3-hydroxymorpholine-4-carboxylate.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-ethyl-3-formylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development .
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. They could serve as lead compounds in the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl and ethyl groups may influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- tert-Butyl 3-methyl-3-formylmorpholine-4-carboxylate
- tert-Butyl 3-ethyl-3-hydroxymorpholine-4-carboxylate
- tert-Butyl 3-ethyl-3-carboxylmorpholine-4-carboxylate
Comparison: tert-Butyl 3-ethyl-3-formylmorpholine-4-carboxylate is unique due to the presence of both a formyl group and a tert-butyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
2757999-96-3 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-ethyl-3-formylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-12(8-14)9-16-7-6-13(12)10(15)17-11(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI Key |
KYUXHRKROUFBMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COCCN1C(=O)OC(C)(C)C)C=O |
Purity |
95 |
Origin of Product |
United States |
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